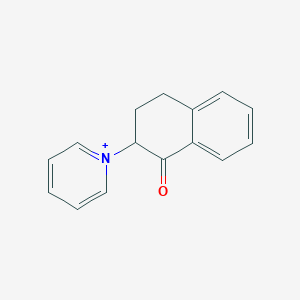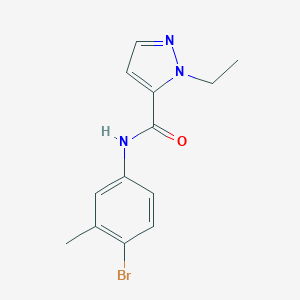
1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium, also known as OTNP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. OTNP is a heterocyclic compound that contains a pyridinium ring and a naphthalene ring, making it a unique and interesting molecule to study.
作用機序
The mechanism of action of 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium is not well understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and apoptosis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, this compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antimicrobial activity. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic.
実験室実験の利点と制限
One advantage of using 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, this compound has been shown to exhibit a wide range of biological activities, making it a versatile molecule for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug development, particularly for cancer therapeutics. Additionally, this compound could be used as a building block for the synthesis of more complex molecules with improved biological activity. Finally, more studies are needed to evaluate the safety and toxicity of this compound, particularly in vivo.
合成法
The synthesis of 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium involves the reaction of 2-methylnaphthalene with acetic anhydride and pyridine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学的研究の応用
1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for further drug development. In organic synthesis, this compound has been used as a building block for the synthesis of more complex molecules. In materials science, this compound has been incorporated into polymers to improve their mechanical and thermal properties.
特性
分子式 |
C15H14NO+ |
|---|---|
分子量 |
224.28 g/mol |
IUPAC名 |
2-pyridin-1-ium-1-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H14NO/c17-15-13-7-3-2-6-12(13)8-9-14(15)16-10-4-1-5-11-16/h1-7,10-11,14H,8-9H2/q+1 |
InChIキー |
YLFXKEWAYUQTEZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1[N+]3=CC=CC=C3 |
正規SMILES |
C1CC2=CC=CC=C2C(=O)C1[N+]3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)


![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)



![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)
![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)


